molecular formula C12H17ClO2 B8663564 1-(4-Chlorophenoxy)-3,3-dimethylbutan-2-ol CAS No. 79989-30-3

1-(4-Chlorophenoxy)-3,3-dimethylbutan-2-ol

Cat. No. B8663564
CAS RN: 79989-30-3
M. Wt: 228.71 g/mol
InChI Key: JJHMFMLNPPNLAL-UHFFFAOYSA-N
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Patent
US04339612

Procedure details

11.4 g (0.05 mole) of 1-(4-chlorophenoxy)-3,3-dimethyl-butan-2-ol were added to a mixture of 14.7 g (0.05 mole) of potassium dichromate in 12.25 g of sulphuric acid and 73.5 g of water at 30° C., whereupon the temperature rose to about 45° C. The mixture was stirred overnight at room temperature and then extracted three times with ether. The combined organic phases were washed with sodium bicarbonate and water, dried over sodium sulphate and concentrated. 7.8 g (69% of theory) of 1-(4-chlorophenoxy)-3,3-dimethyl-butan-2-one of melting point 58° C. were obtained. ##STR25##
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
14.7 g
Type
reactant
Reaction Step One
Name
Quantity
73.5 g
Type
reactant
Reaction Step One
Quantity
12.25 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:15]=[CH:14][C:5]([O:6][CH2:7][CH:8]([OH:13])[C:9]([CH3:12])([CH3:11])[CH3:10])=[CH:4][CH:3]=1.[Cr](O[Cr]([O-])(=O)=O)([O-])(=O)=O.[K+].[K+].O>S(=O)(=O)(O)O>[Cl:1][C:2]1[CH:15]=[CH:14][C:5]([O:6][CH2:7][C:8](=[O:13])[C:9]([CH3:11])([CH3:12])[CH3:10])=[CH:4][CH:3]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
11.4 g
Type
reactant
Smiles
ClC1=CC=C(OCC(C(C)(C)C)O)C=C1
Name
Quantity
14.7 g
Type
reactant
Smiles
[Cr](=O)(=O)([O-])O[Cr](=O)(=O)[O-].[K+].[K+]
Name
Quantity
73.5 g
Type
reactant
Smiles
O
Name
Quantity
12.25 g
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rose to about 45° C
EXTRACTION
Type
EXTRACTION
Details
extracted three times with ether
WASH
Type
WASH
Details
The combined organic phases were washed with sodium bicarbonate and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=CC=C(OCC(C(C)(C)C)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 7.8 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 68.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.